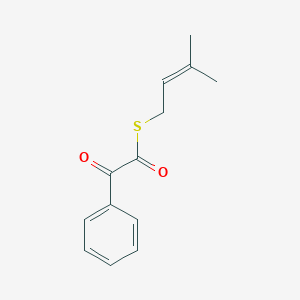
S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate: is an organic compound characterized by its unique structure, which includes a phenyl group, a thioester linkage, and a 3-methylbut-2-en-1-yl substituent. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate typically involves the reaction of 3-methylbut-2-en-1-yl thiol with 2-oxo-2-phenylethanoic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the thioester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thioester group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate is used as a building block in organic synthesis. Its reactivity makes it valuable for creating more complex molecules.
Biology and Medicine: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors. It could serve as a lead compound in drug discovery efforts.
Industry: In industrial applications, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate exerts its effects depends on its interaction with molecular targets. The thioester group can undergo hydrolysis, releasing the active thiol and carboxylic acid components. These components can then interact with various biological pathways, potentially inhibiting or activating specific enzymes.
Comparación Con Compuestos Similares
- 3-methylbut-2-en-1-yl acetate
- 2-oxo-2-phenylethyl acetate
- 3-methylbut-2-en-1-yl 2-oxo-2-phenylethanoate
Propiedades
Fórmula molecular |
C13H14O2S |
|---|---|
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
S-(3-methylbut-2-enyl) 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C13H14O2S/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Clave InChI |
HMNHIKOPADHMKO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCSC(=O)C(=O)C1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


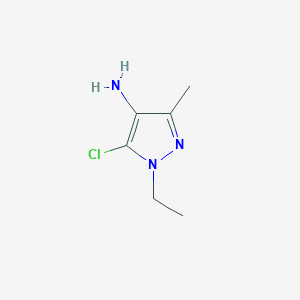
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)

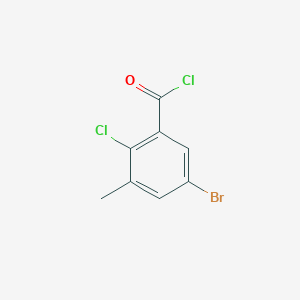
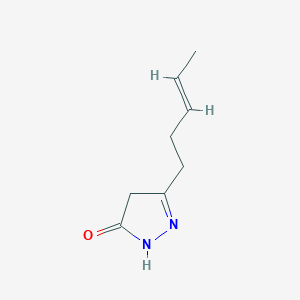
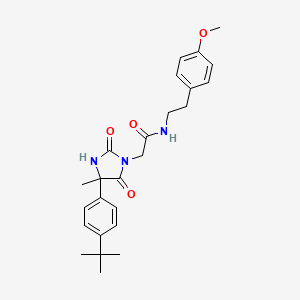

![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)
![4-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12865102.png)
![2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12865117.png)
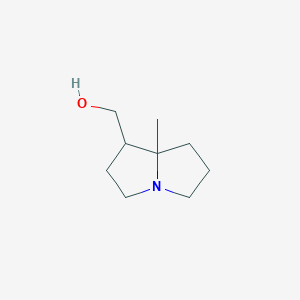
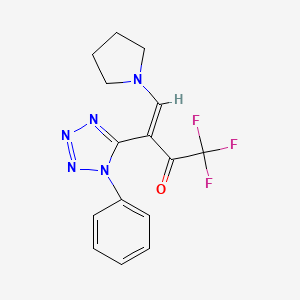
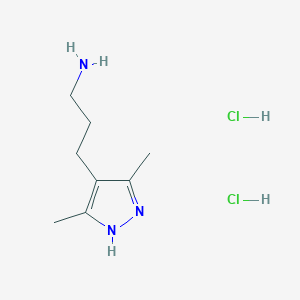
![2-(Chloromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12865130.png)
